(5-Thien-2-yl-1h-pyrazol-3-yl)methanol
Overview
Description
“(5-Thien-2-yl-1h-pyrazol-3-yl)methanol” is a chemical compound that belongs to the class of pyrazole derivatives. It is also known by the synonyms 3-(Hydroxymethyl)-5-(thien-2-yl)-1H-pyrazole, and 2-[3-(Hydroxymethyl)-1H-pyrazol-5-yl]thiophene .
Molecular Structure Analysis
The molecular weight of “(5-Thien-2-yl-1h-pyrazol-3-yl)methanol” is 180.23 . The exact molecular structure is not provided in the search results.Physical And Chemical Properties Analysis
“(5-Thien-2-yl-1h-pyrazol-3-yl)methanol” is a solid powder at ambient temperature . It has a boiling point of 126-128 degrees Celsius .Scientific Research Applications
Central Nervous System Activity
A study focused on a series of compounds including (1,3-dialkyl-5-amino-1H-pyrazol-4-yl)arylmethanones, closely related to (5-Thien-2-yl-1h-pyrazol-3-yl)methanol, has demonstrated central nervous system depressant activity. These compounds also showed potential as anticonvulsants and antipsychotics, indicating their relevance in neurological research (Butler, Wise, & Dewald, 1984).
Antibacterial Properties
Research has been conducted on a series of novel compounds including variations of pyrazole methanones for their antibacterial properties. This suggests that derivatives of (5-Thien-2-yl-1h-pyrazol-3-yl)methanol may possess antibacterial applications (Landage, Thube, & Karale, 2019).
Synthesis of New Derivatives
A study involving the synthesis of new thieno-thiophene derivatives, including bis((3-amino-5-(methylthio)-1H-pyrazol-4-yl)methanone), explores the development of novel compounds. This research highlights the potential for creating new derivatives from (5-Thien-2-yl-1h-pyrazol-3-yl)methanol for various applications (Mabkhot, Kheder, & Al-Majid, 2010).
Pharmaceutical and Agrochemical Industry Applications
Pyrazoles and their derivatives, including compounds similar to (5-Thien-2-yl-1h-pyrazol-3-yl)methanol, have garnered interest due to their wide applications in the pharmaceutical and agrochemical industries. The synthesis and characterization of these compounds can lead to advancements in these sectors (Vyas et al., 2012).
Antimicrobial Activity
A series of compounds closely related to (5-Thien-2-yl-1h-pyrazol-3-yl)methanol have been synthesized and screened for their antimicrobial activity. This indicates the potential use of (5-Thien-2-yl-1h-pyrazol-3-yl)methanol derivatives in developing new antimicrobial agents (Kumar et al., 2012).
Eco-friendly Synthesis of Biomolecules
Research on the eco-friendly synthesis of new heterocyclic pyrazolic carboxylic α-amino esters, including derivatives of (5-Thien-2-yl-1h-pyrazol-3-yl)methanol, highlights the potential for sustainable approaches in synthesizing bioactive molecules (Mabrouk et al., 2020).
Fluorescent Properties
Studies on the synthesis of pyrazole derivatives with donor-π-conjugated acceptor systems, related to (5-Thien-2-yl-1h-pyrazol-3-yl)methanol, have been conducted to explore their fluorescent properties. This indicates potential applications in materials science and optoelectronics (Yao et al., 2014).
Safety And Hazards
The compound is associated with several hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding ingestion and inhalation, not getting it on skin or in eyes, and ensuring adequate ventilation .
properties
IUPAC Name |
(3-thiophen-2-yl-1H-pyrazol-5-yl)methanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2OS/c11-5-6-4-7(10-9-6)8-2-1-3-12-8/h1-4,11H,5H2,(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NDPYGRUIEXRXDO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=NNC(=C2)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40427616 | |
Record name | [3-(Thiophen-2-yl)-1H-pyrazol-5-yl]methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40427616 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(5-Thien-2-yl-1h-pyrazol-3-yl)methanol | |
CAS RN |
852228-02-5 | |
Record name | [3-(Thiophen-2-yl)-1H-pyrazol-5-yl]methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40427616 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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